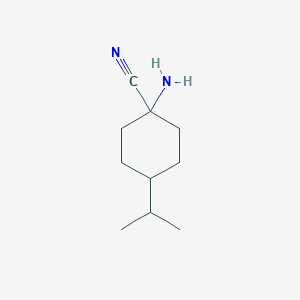

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile

Description

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile is a cyclohexane derivative featuring an amino (–NH₂) group and a carbonitrile (–CN) group at the 1-position, with a bulky isopropyl (propan-2-yl) substituent at the 4-position. This structural combination confers unique steric and electronic properties, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

1-amino-4-propan-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9H,3-6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYXXOSVVUBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclohexane ring, which undergoes nitrile formation through a reaction with cyanogen bromide. The introduction of the amino group can be achieved via reductive amination, where an appropriate amine reacts with the nitrile group under reducing conditions. The propan-2-yl group is usually introduced through alkylation reactions using isopropyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Nitrocyclohexane derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: N-alkyl or N-acyl cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile has several key applications:

Chemistry

- Synthetic Intermediate: It is utilized in the synthesis of complex organic molecules, enabling the creation of various derivatives through reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form nitro or nitroso derivatives or reduced to yield amines.

Biology

- Building Block for Bioactive Compounds: The compound is studied for its potential as a precursor in the design of bioactive molecules that may interact with biological targets, influencing pathways related to health and disease.

Medicine

- Therapeutic Properties: Research indicates that this compound may possess pharmacological activities, potentially acting as a precursor to pharmaceuticals targeting various health conditions, including cardiovascular diseases and inflammation .

Industry

- Material Development: It is also employed in developing new materials with specific properties, such as polymers and resins that can be tailored for particular applications.

Research has highlighted several potential biological activities associated with this compound:

- Antiviral Activity: Studies suggest that derivatives of similar compounds can inhibit viral proteases, indicating that modifications to this compound could enhance its efficacy against viruses like Hepatitis C.

- Anti-inflammatory Properties: The structural similarity to known anti-inflammatory agents suggests potential activity against cyclooxygenase enzymes, critical in mediating inflammation.

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of related compounds found that modifications to the cyclohexane framework enhanced binding affinity to viral proteases. This suggests that this compound could be engineered for improved efficacy against specific viruses.

Case Study 2: Anti-inflammatory Effects

Research on cyclooxygenase inhibitors indicated that structural analogs could significantly reduce inflammation markers in vitro. Compounds with similar structural motifs showed substantial inhibition of COX enzymes, suggesting that this compound may exhibit comparable effects.

Mechanism of Action

The mechanism by which 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of 1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile and related compounds:

Physicochemical Properties

- Polarity and Solubility : The presence of –CN and –NH₂ groups enhances polarity, but bulky substituents (e.g., isopropyl in the target compound) reduce solubility in aqueous media compared to smaller groups like –CH₃ or –OCH₃ .

- Thermal Stability : Chromene derivatives (e.g., Compound 1E ) exhibit higher melting points (223–227°C) due to aromatic stabilization, whereas aliphatic analogs (e.g., 1-(2-chloroethyl)cyclohexane-1-carbonitrile ) remain liquids at room temperature.

Crystallographic and Conformational Analysis

Biological Activity

1-Amino-4-(propan-2-yl)cyclohexane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a cyclohexane ring with an amino group and a carbonitrile group, which are crucial for its biological interactions.

Biological Activity

This compound has been studied for various biological activities, including:

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity : Research has suggested that the compound may have anticancer properties. In vitro studies showed that it could inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be fully elucidated .

Neuroprotective Effects : There is emerging evidence that this compound may interact with neurobiological pathways, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.

The mechanism by which this compound exerts its effects involves interaction with various biological targets:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect histone deacetylase activity, which is significant in cancer biology .

- Receptor Interaction : It may bind to receptors involved in neurotransmission and cellular signaling, altering their activity and leading to physiological changes.

Research Findings

A selection of studies highlights the biological activity of this compound:

Case Studies

Several case studies have explored the efficacy of this compound:

- Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls.

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines demonstrated dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer drug .

- Neuroprotective Potential : Animal models showed that administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.